molecular formula C33H36ClNO B8452849 1-(3,3,3-Triphenylpropyl)-4-phenyl-4-piperidinemethanol hydrochloride CAS No. 61532-42-1

1-(3,3,3-Triphenylpropyl)-4-phenyl-4-piperidinemethanol hydrochloride

Cat. No. B8452849
CAS RN: 61532-42-1
M. Wt: 498.1 g/mol
InChI Key: ARNWCDBDTFHADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3,3-Triphenylpropyl)-4-phenyl-4-piperidinemethanol hydrochloride is a useful research compound. Its molecular formula is C33H36ClNO and its molecular weight is 498.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,3,3-Triphenylpropyl)-4-phenyl-4-piperidinemethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,3,3-Triphenylpropyl)-4-phenyl-4-piperidinemethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61532-42-1

Molecular Formula

C33H36ClNO

Molecular Weight

498.1 g/mol

IUPAC Name

[4-phenyl-1-(3,3,3-triphenylpropyl)piperidin-4-yl]methanol;hydrochloride

InChI

InChI=1S/C33H35NO.ClH/c35-27-32(28-13-5-1-6-14-28)21-24-34(25-22-32)26-23-33(29-15-7-2-8-16-29,30-17-9-3-10-18-30)31-19-11-4-12-20-31;/h1-20,35H,21-27H2;1H

InChI Key

ARNWCDBDTFHADK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CO)C2=CC=CC=C2)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2 parts of triphenylcarbinol and 8 parts of malonic acid are heated at 170° for 31 hours. This mixture is cooled and then dissolved in hot ethanol. 3,3,3-Triphenylpropionic acid, melting at 182°, crystallizes from the ethanol upon cooling. 1 Part of 3,3,3-triphenylpropionic acid is then refluxed with 5 parts of thionyl chloride for 4 hours and the excess thionyl chloride is removed in vacuum to provide the crude 3,3,3-triphenylpropionyl chloride. 9 Parts of this 3,3,3-triphenylpropionyl chloride are then reacted with 27.0 parts of ethyl 4-phenyl-4-piperidinecarboxylate in the presence of 4 parts of triethylamine in benzene. The resulting amide is reduced with 5 parts of lithium aluminum hydride in ether at reflux for 2.5 hours. The reaction mixture is cooled and treated with 15% aqueous sodium hydroxide solution to decompose any unreacted lithium aluminum hydride. The reaction mixture is then filtered and washed with ether. The ether solution is evaporated to give an oil. This oil is then slurried in 10% HCl and extracted with ether. The aqueous phase which contains an insoluble oil is extracted with methylene chloride, and the methylene chloride extract dried over anhydrous sodium sulfate. Evaporation of this methylene chloride solution gives a solid which is taken up in acetone and precipitated with ether to give 1-(3,3,3-triphenylpropyl)-4-(phenyl)-4-piperidinemethanol hydrochloride, melting at about 256°-259° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethyl 4-phenyl-4-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.